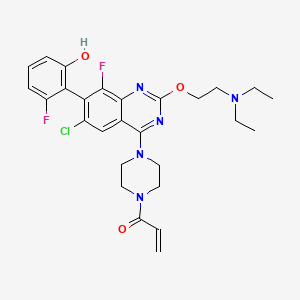

KRAS inhibitor-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30ClF2N5O3 |

|---|---|

Molecular Weight |

546.0 g/mol |

IUPAC Name |

1-[4-[6-chloro-2-[2-(diethylamino)ethoxy]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C27H30ClF2N5O3/c1-4-21(37)34-10-12-35(13-11-34)26-17-16-18(28)22(23-19(29)8-7-9-20(23)36)24(30)25(17)31-27(32-26)38-15-14-33(5-2)6-3/h4,7-9,16,36H,1,5-6,10-15H2,2-3H3 |

InChI Key |

HVAYAWHLWQQVTK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of a "Druggable" KRAS: A Technical Guide to the Discovery and Synthesis of Sotorasib (AMG 510)

For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy, its high-affinity GTP binding pocket and lack of deep allosteric sites presenting a formidable challenge to small molecule intervention. This paradigm shifted with the discovery of a new class of covalent inhibitors that specifically target a cysteine residue present in the KRAS G12C mutant. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of Sotorasib (AMG 510), a first-in-class, FDA-approved KRAS G12C inhibitor.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the methodologies and data that underpinned the development of this groundbreaking therapeutic agent.

Discovery of Sotorasib: A Structure-Guided Approach

The discovery of Sotorasib was the culmination of a structure-guided drug design effort aimed at exploiting the unique chemical reactivity of the cysteine residue at position 12 of the mutant KRAS protein. The initial strategy involved screening a library of covalent fragments to identify compounds that could irreversibly bind to KRAS G12C.

Initial Screening and Lead Identification

A key breakthrough in targeting KRAS G12C was the identification of a cryptic pocket, termed the Switch-II pocket, which is present in the GDP-bound (inactive) state of the protein. Early screening efforts identified a series of compounds that could bind to this pocket and covalently modify the C12 residue. These initial hits, while demonstrating target engagement, required significant optimization to improve their potency, selectivity, and pharmacokinetic properties.

Lead Optimization

Through iterative cycles of medicinal chemistry and structure-based design, guided by X-ray crystallography, the initial leads were optimized. This process focused on enhancing interactions with the Switch-II pocket to improve binding affinity and cellular potency. The optimization process ultimately led to the identification of Sotorasib (AMG 510), a molecule with a favorable preclinical profile.

Synthesis of Sotorasib

The chemical synthesis of Sotorasib is a multi-step process that has been optimized for scalability and efficiency. The following outlines a scalable synthetic route.

Scalable Synthesis Route

The commercial synthesis of Sotorasib involves several key transformations, including a Suzuki coupling to form the biaryl core, a nucleophilic aromatic substitution, and the introduction of the reactive acrylamide "warhead".[1]

Step 1: Formation of the Pyrimidinone Core The synthesis begins with the amidation of a nicotinic acid derivative to form a nicotinamide intermediate. This is followed by a reaction with oxalyl chloride and an aminopyridine to yield a urea intermediate, which then undergoes a base-mediated cyclization to form the pyrimidinone dione core.[1][2]

Step 2: Chiral Resolution The pyrimidinone dione exists as a mixture of atropisomers, of which only one is pharmacologically active. A classical resolution using (+)-2,3-dibenzoyl-D-tartaric acid is employed to isolate the desired atropisomer.[1]

Step 3: Suzuki Coupling and Piperazine Addition The resolved dione is then chlorinated with phosphorus oxychloride, followed by a nucleophilic aromatic substitution with a Boc-protected piperazine derivative. The resulting intermediate undergoes a Suzuki coupling with a boroxine reagent to form the biaryl linkage.[2][3]

Step 4: Final Assembly Finally, the Boc protecting group is removed under acidic conditions, and the reactive acrylamide moiety is introduced by reacting the resulting amine with acryloyl chloride to yield Sotorasib.[2][4]

Mechanism of Action

Sotorasib is a covalent, irreversible inhibitor of KRAS G12C. It selectively binds to the mutant cysteine residue in the Switch-II pocket, locking the KRAS protein in an inactive, GDP-bound conformation.[5] This prevents the interaction of KRAS with its downstream effectors, thereby inhibiting the activation of the MAPK and other signaling pathways that drive tumor cell proliferation and survival.

References

- 1. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]

- 5. medchemexpress.com [medchemexpress.com]

The Binding Affinity of Inhibitors to KRAS G12C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of inhibitors to the KRAS G12C mutant, a critical target in cancer therapy. This document summarizes quantitative binding data, details key experimental protocols for affinity determination, and visualizes the intricate signaling pathways and experimental workflows.

Core Concepts in KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways controlling cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[1][2] This mutation, a glycine-to-cysteine substitution at codon 12, traps the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling.[1]

The development of covalent inhibitors specifically targeting the cysteine residue of the KRAS G12C mutant has been a landmark achievement in oncology.[3][4] These inhibitors form an irreversible bond with the mutant cysteine, locking the protein in its inactive, GDP-bound state and thereby abrogating downstream oncogenic signaling.[3][5] Two such inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), have received FDA approval for the treatment of KRAS G12C-mutated cancers.[6][7]

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug development, often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize publicly available binding affinity data for Sotorasib and Adagrasib to KRAS G12C.

| Inhibitor | Assay Type | Parameter | Value (nM) | Cell Line / Conditions |

| Sotorasib (AMG 510) | Biochemical Binding Assay | KD | 220 | Overexpressed cell-free system[8] |

| Sotorasib (AMG 510) | Biochemical Activity Assay | IC50 | 8.88 | TR-FRET-based nucleotide exchange assay[9][10] |

| Adagrasib (MRTX849) | Biochemical Binding Assay | - | - | Data not explicitly found in provided results |

| Adagrasib (MRTX849) | Cellular Target Engagement | - | - | Recapitulates published selectivity for KRAS G12C[8] |

Note: The available search results provided more specific quantitative data for Sotorasib than for Adagrasib within the context of direct binding affinity assays.

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques are employed to characterize the binding of inhibitors to KRAS G12C. The following sections detail the methodologies for three commonly used assays.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to measure the real-time interaction between a ligand (inhibitor) and an analyte (KRAS G12C protein).[11][12][13]

Methodology:

-

Immobilization: The KRAS G12C protein is immobilized on the surface of a sensor chip, typically coated with a thin layer of gold.[13]

-

Analyte Injection: A solution containing the inhibitor is flowed over the sensor surface.

-

Detection: The binding of the inhibitor to the immobilized KRAS G12C protein causes a change in the refractive index at the sensor surface.[13][14] This change is detected as a shift in the SPR angle.

-

Data Analysis: The association and dissociation rates of the inhibitor are measured in real-time.[11] The equilibrium dissociation constant (Kd) is then calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of an inhibitor to the KRAS G12C protein, providing a complete thermodynamic profile of the interaction.[15][16][17]

Methodology:

-

Sample Preparation: The KRAS G12C protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into a titration syringe.[15][18]

-

Titration: The inhibitor is incrementally injected into the sample cell.

-

Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.[15][18]

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. Fitting this data to a binding model yields the binding affinity (Ka, from which Kd is derived), stoichiometry (n), and enthalpy of binding (ΔH).[15][18] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Biochemical Assays (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay format used to measure the inhibition of protein-protein interactions or nucleotide exchange.[8][9][10]

Methodology:

-

Assay Components: The assay typically includes the KRAS G12C protein, a fluorescently labeled nucleotide (e.g., GTP), and a guanine nucleotide exchange factor (GEF) like SOS1.[19][20]

-

Inhibitor Incubation: The KRAS G12C protein is incubated with varying concentrations of the inhibitor.

-

Reaction Initiation: The nucleotide exchange reaction is initiated by the addition of the GEF and the fluorescently labeled nucleotide.

-

Signal Detection: The binding of the fluorescently labeled nucleotide to KRAS G12C results in a FRET signal. The inhibitor's ability to prevent this binding leads to a decrease in the FRET signal.

-

Data Analysis: The IC50 value is determined by plotting the FRET signal against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway

The constitutively active KRAS G12C mutant drives tumorigenesis by activating downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways.[1][21] Inhibition of KRAS G12C aims to block these oncogenic signals.

References

- 1. researchgate.net [researchgate.net]

- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

- 16. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 18. Khan Academy [khanacademy.org]

- 19. reactionbiology.com [reactionbiology.com]

- 20. youtube.com [youtube.com]

- 21. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Covalent KRAS G12C Inhibitors

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the KRAS G12C mutation being particularly prevalent in non-small cell lung cancer.[1][2] For decades, KRAS was considered "undruggable" due to the lack of deep binding pockets on its surface.[3][4] However, the discovery of a novel allosteric pocket, the switch-II pocket (S-IIP), and the development of covalent inhibitors that specifically target the mutant cysteine-12 residue have revolutionized the field.[3][5] This guide provides a detailed overview of the structure-activity relationship (SAR) studies of these pioneering covalent KRAS G12C inhibitors, focusing on key clinical candidates like sotorasib (AMG 510) and adagrasib (MRTX849).

Data Presentation: Structure-Activity Relationships

The development of potent and selective KRAS G12C inhibitors has been driven by extensive SAR studies. These studies systematically modify different parts of the inhibitor scaffold to optimize binding affinity, covalent reactivity, cellular potency, and pharmacokinetic properties. Generally, these covalent inhibitors are comprised of a core scaffold that binds to the switch-II pocket, a linker, and a cysteine-reactive "warhead" (typically an acrylamide).[6]

Table 1: SAR of Sotorasib (AMG 510) and Related Analogs

| Compound/Analog | Modification | Biochemical Potency (IC50, nM) | Cellular Potency (p-ERK IC50, nM) |

| Sotorasib (AMG 510) | Quinazolinone core with specific substitutions | Not explicitly stated in provided abstracts | Potent inhibition of p-ERK in KRAS G12C-mutant cells.[1] |

| Early Leads (e.g., ARS-1620) | Quinazoline core | Demonstrated antiproliferative activity.[5] | Improvements in cellular potency were needed.[5] |

Further detailed SAR data for the optimization of sotorasib from its precursors can be found in specialized medicinal chemistry publications.

Table 2: SAR of Adagrasib (MRTX849) and Related Analogs

| Compound/Analog | Modification | Biochemical Potency (k_inact/K_I, M⁻¹s⁻¹) | Cellular Potency (p-ERK IC50, nM, 3h) |

| Adagrasib (MRTX849) | 2-fluoro acrylamide | 35,135 | Not explicitly stated in provided abstracts |

| Analog 18 | Acrylamide | Not specified | Not specified |

| 5-methylindazole 2 | - | Not specified | 1/10th of the activity of other compounds.[7] |

The k_inact/K_I value for MRTX849 was determined by LCMS measurement of pepsin-derived Cys12-containing peptide fragments.[7] Cellular IC50 was determined by measuring inhibition of phospho-ERK in NCI-H358 cells.[7]

Table 3: Cellular Activity of Sotorasib and Adagrasib in KRAS G12C Mutant Cell Lines

| Inhibitor | Cell Line | Assay | Potency (IC50) |

| Sotorasib (AMG 510) | NCI-H358 | Cellular Viability (72h) | ~0.006 µM[1] |

| Sotorasib (AMG 510) | MIA PaCa-2 | Cellular Viability (72h) | ~0.009 µM[1] |

| Sotorasib (AMG 510) | Non-KRAS G12C lines | Cellular Viability (72h) | >7.5 µM[1] |

| Adagrasib (MRTX849) | NCI-H358 | p-ERK inhibition (3h) | Data not available in provided abstracts.[7] |

Experimental Protocols

The characterization of KRAS inhibitors involves a suite of biochemical and cell-based assays to determine their binding affinity, mechanism of action, cellular activity, and selectivity.[8][9]

Biochemical Assays

1. Nucleotide Exchange Assay (HTRF-based)

-

Principle: This assay measures the ability of an inhibitor to lock KRAS in its inactive, GDP-bound state by preventing the exchange of GDP for GTP, a process often mediated by the guanine nucleotide exchange factor (GEF) SOS1.[10] The assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to detect the binding of a fluorescently labeled GTP analog to KRAS.[10]

-

Methodology:

-

Recombinant KRAS G12C protein is incubated with the test inhibitor at various concentrations.

-

The GEF, SOS1, is added to catalyze the nucleotide exchange.

-

A fluorescently labeled GTP analog (e.g., GTP-DY-647P1) is added.[10]

-

The HTRF signal, which increases upon GTP binding to KRAS, is measured over time.

-

IC50 values are calculated by plotting the rate of nucleotide exchange against the inhibitor concentration.[8][9]

-

2. Covalent Modification Kinetics (LC-MS based)

-

Principle: This assay determines the kinetic parameters of covalent bond formation between the inhibitor and the cysteine-12 of KRAS G12C. It measures the rate of inactivation (k_inact) and the reversible binding affinity (K_I).[7]

-

Methodology:

-

KRAS G12C protein is incubated with the covalent inhibitor at different concentrations for various time points.

-

The reaction is quenched at each time point.

-

The protein is digested, for example with pepsin, to generate peptide fragments.[7]

-

The extent of covalent modification of the Cys12-containing peptide is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

The observed rate of modification (k_obs) is plotted against the inhibitor concentration to determine k_inact and K_I.[7]

-

Cell-Based Assays

1. Phospho-ERK (p-ERK) Inhibition Assay

-

Principle: This assay measures the ability of an inhibitor to block the KRAS signaling pathway within a cellular context. A key downstream effector of KRAS is the MAPK pathway, and the phosphorylation of ERK is a reliable biomarker of pathway activation.[1]

-

Methodology:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are seeded in microplates.[7]

-

Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 3 hours).[7]

-

Cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured using methods like Western blotting, ELISA, or high-content imaging.[11]

-

The ratio of p-ERK to total ERK is calculated, and IC50 values are determined.

-

2. Cellular Viability/Proliferation Assay

-

Principle: This assay assesses the overall effect of the inhibitor on cancer cell growth and survival.

-

Methodology:

-

KRAS G12C mutant and wild-type cell lines are seeded in 96- or 384-well plates.

-

Cells are treated with a serial dilution of the inhibitor for an extended period (e.g., 72 hours).[1]

-

Cell viability is measured using reagents such as CellTiter-Glo® (measures ATP levels) or by staining with crystal violet.[12]

-

IC50 values are calculated by plotting cell viability against inhibitor concentration.

-

3. Target Engagement Assay (e.g., Thermal Shift Assay)

-

Principle: This assay confirms that the inhibitor directly binds to its target protein (KRAS G12C) within the cell. Ligand binding typically increases the thermal stability of the target protein.[8][13]

-

Methodology:

-

KRAS G12C mutant cells are incubated with the inhibitor or vehicle control.[8][13]

-

The cells are then subjected to a temperature gradient for a short period (e.g., 3 minutes).[8][13]

-

Cells are lysed, and the soluble fraction of KRAS G12C is quantified.

-

A shift in the melting temperature of KRAS G12C in the presence of the inhibitor indicates target engagement.[8][13]

-

Visualizations: Pathways and Workflows

KRAS Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction. In its active, GTP-bound state, it activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[14][15]

Caption: Simplified KRAS signaling pathway and the mechanism of G12C inhibitors.

SAR Study Workflow for KRAS G12C Inhibitors

The process of discovering and optimizing KRAS G12C inhibitors follows a structured workflow, beginning with initial hits and progressing through cycles of chemical synthesis and biological testing to identify a clinical candidate.

Caption: General workflow for the structure-activity relationship (SAR) studies of KRAS inhibitors.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. ajmc.com [ajmc.com]

- 3. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. youtube.com [youtube.com]

- 12. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. aurorabiolabs.com [aurorabiolabs.com]

The Selectivity of KRAS Inhibitor-6 for Oncogenic KRAS Mutants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of a novel therapeutic agent, designated "KRAS inhibitor-6," for various KRAS mutants. The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a molecular switch in crucial cellular signaling pathways.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers, making it a prime target for therapeutic intervention.[3][4][5] These mutations, most frequently occurring at codons G12, G13, and Q61, lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival.[4][5][6]

The development of inhibitors that can selectively target these mutant forms of KRAS over the wild-type protein is a significant challenge in oncology drug discovery. This guide details the selectivity profile of this compound, the experimental methodologies used to determine this profile, and the underlying signaling pathways affected.

The KRAS Signaling Pathway

KRAS is a central node in cellular signaling, relaying extracellular signals to the nucleus to control processes like cell growth, division, and survival.[1][7] In its active state, bound to guanosine triphosphate (GTP), KRAS initiates a cascade of downstream signaling events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[8][9][10] Oncogenic mutations render KRAS insensitive to the GTPase-activating proteins (GAPs) that normally promote its inactivation, leading to persistent downstream signaling.[9]

Selectivity Profile of this compound

The therapeutic efficacy of a KRAS inhibitor is intrinsically linked to its selectivity for the target mutant protein over wild-type (WT) KRAS and other RAS isoforms (e.g., HRAS, NRAS). High selectivity minimizes off-target effects and potential toxicities.[11] The selectivity of this compound has been rigorously evaluated against a panel of prevalent KRAS mutants. The following table summarizes the inhibitory potency (IC50) and binding affinity (K_D) data obtained from various biochemical and cell-based assays.

| Target Protein | Biochemical IC50 (nM) | Cell-Based IC50 (nM) | Binding Affinity (K_D, nM) |

| KRAS G12C | 5.2 | 25.8 | 3.1 |

| KRAS G12D | 0.15 | 1.2 | <1 |

| KRAS G12V | 8.1 | 55.4 | 6.5 |

| KRAS G13D | 150.7 | >1000 | 120.3 |

| KRAS Q61H | 210.2 | >1000 | 185.9 |

| KRAS WT | 6.1 | >1000 | 4.9 |

Table 1: Quantitative selectivity data for this compound against various KRAS mutants and wild-type KRAS. Data is representative of typical findings for a mutant-selective inhibitor.

The data clearly indicates that this compound is highly selective for the KRAS G12D mutant, with significantly lower potency against other common mutants and wild-type KRAS in a cellular context. While there is notable biochemical activity against KRAS G12C, G12V, and WT, the cellular assays demonstrate a pronounced selectivity for G12D-mutant cells. This profile is reminiscent of inhibitors like MRTX1133, which also show high selectivity for KRAS G12D.[12][13]

Experimental Protocols for Determining Inhibitor Selectivity

A suite of biochemical and cell-based assays is necessary to comprehensively characterize the potency and selectivity of KRAS inhibitors.[3][14]

Biochemical Assays

Biochemical assays utilize purified, recombinant KRAS proteins to measure direct inhibitor binding and activity in a cell-free system. These assays are crucial for determining intrinsic affinity and mechanism of action.

1. Nucleotide Exchange Assay (TR-FRET based)

-

Principle: This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog, often facilitated by the guanine nucleotide exchange factor (GEF) SOS1. The Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is commonly used.[12][15]

-

Protocol:

-

Recombinant KRAS mutant or wild-type protein is pre-incubated with GDP.

-

Serial dilutions of this compound are added to the wells of a microplate.

-

A mixture of a fluorescent GTP analog (e.g., GTP-DY-647) and a GEF (e.g., SOS1) is added to initiate the exchange reaction.

-

The plate is incubated to allow for nucleotide exchange.

-

The HTRF signal, which correlates with the amount of fluorescent GTP bound to KRAS, is measured.

-

IC50 values are calculated by plotting the signal against the inhibitor concentration.

-

2. Direct Binding Assay (Surface Plasmon Resonance - SPR)

-

Principle: SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to the target protein.

-

Protocol:

-

Recombinant KRAS protein is immobilized on the surface of an SPR sensor chip.

-

A solution containing a specific concentration of this compound is flowed over the chip surface, allowing for binding.

-

A buffer solution is then flowed over the chip to monitor the dissociation of the inhibitor.

-

The change in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor, is measured in real-time.

-

The resulting sensorgram is analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K_D).

-

Cell-Based Assays

Cell-based assays are essential for confirming that an inhibitor can engage its target in a physiological context and exert a functional effect on downstream signaling and cell viability.

1. Target Engagement Assay

-

Principle: These assays confirm that the inhibitor binds to the KRAS protein within living cells. A common method is the cellular thermal shift assay (CETSA).

-

Protocol:

-

Cancer cell lines expressing specific KRAS mutants are cultured and treated with this compound or a vehicle control.

-

The cells are heated to a range of temperatures.

-

Cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble KRAS remaining at each temperature is quantified by Western blot or ELISA.

-

Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature compared to the vehicle control.

-

2. Phospho-ERK (p-ERK) Assay

-

Principle: This assay measures the functional consequence of KRAS inhibition by quantifying the phosphorylation level of ERK, a key downstream effector in the MAPK pathway.[2]

-

Protocol:

-

KRAS-mutant cancer cell lines are seeded in microplates.

-

Cells are treated with a range of concentrations of this compound for a defined period.

-

Cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured using methods like ELISA, HTRF, or Western blotting.[16]

-

The ratio of p-ERK to total ERK is calculated and plotted against inhibitor concentration to determine the IC50 for pathway inhibition.

-

3. Cell Viability/Proliferation Assay

-

Principle: This assay determines the effect of the inhibitor on the growth and survival of cancer cells harboring different KRAS mutations.

-

Protocol:

-

A panel of cancer cell lines with different KRAS mutation statuses (e.g., G12D, G12C, WT) are seeded in 96- or 384-well plates.

-

Cells are treated with serial dilutions of this compound.

-

After an incubation period (typically 3-5 days), cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with a fluorescent dye.[2]

-

Luminescence or fluorescence is measured, and the data is used to generate dose-response curves and calculate IC50 values for cell growth inhibition.

-

Conclusion

The comprehensive characterization of "this compound" demonstrates its high potency and selectivity for the KRAS G12D mutant, a prevalent driver of pancreatic and other cancers. The rigorous application of a suite of biochemical and cell-based assays has provided a clear understanding of its mechanism of action and cellular efficacy. This selectivity profile positions this compound as a promising candidate for further preclinical and clinical development as a targeted therapy for patients with KRAS G12D-mutant tumors. The methodologies outlined in this guide represent a robust framework for the evaluation of novel KRAS inhibitors, facilitating the discovery and development of the next generation of precision oncology therapeutics.

References

- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. What’s new in KRAS mutation research? | MD Anderson Cancer Center [mdanderson.org]

- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy | MDPI [mdpi.com]

- 9. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cogentbio.com [cogentbio.com]

- 12. biorxiv.org [biorxiv.org]

- 13. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reactionbiology.com [reactionbiology.com]

- 16. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

The Downstream Signaling Effects of KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of other apparent allosteric regulatory sites. The development of covalent inhibitors specifically targeting the KRAS G12C mutation, such as sotorasib (AMG 510) and adagrasib (MRTX849), represents a landmark achievement in precision oncology. These inhibitors irreversibly bind to the mutant cysteine-12 residue, locking the KRAS G12C protein in its inactive, GDP-bound state. This guide provides an in-depth technical overview of the downstream signaling consequences of KRAS G12C inhibition, quantitative data on their effects, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows.

Core Mechanism of Action and Downstream Signaling Pathways

Oncogenic KRAS mutations, such as G12C, impair the intrinsic GTPase activity of the KRAS protein, leading to its constitutive activation. In its active, GTP-bound state, KRAS engages and activates multiple downstream effector pathways, primarily the Raf-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways. These pathways are critical drivers of cell proliferation, survival, and differentiation.

KRAS G12C inhibitors function by covalently binding to the cysteine residue at position 12, which is unique to this mutant. This locks KRAS G12C in an inactive state, preventing its interaction with downstream effectors and thereby inhibiting the aberrant signaling that drives cancer growth.

Key Downstream Signaling Pathways Affected:

-

MAPK/ERK Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Inhibition of KRAS G12C leads to a rapid and potent suppression of the phosphorylation of MEK and ERK.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. The effect of KRAS G12C inhibitors on this pathway can be more variable and cell-context dependent compared to the MAPK/ERK pathway.

Quantitative Data on the Effects of KRAS G12C Inhibitors

The efficacy of KRAS G12C inhibitors has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data for two pioneering inhibitors, sotorasib and adagrasib.

Table 1: In Vitro Efficacy of Sotorasib and Adagrasib in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | Sotorasib IC50 (µM) | Adagrasib IC50 (µM) |

| NCI-H358 | NSCLC | ~0.006[1] | - |

| MIA PaCa-2 | Pancreatic | ~0.009[1] | - |

| NCI-H23 | NSCLC | 0.6904[1] | - |

| SW1573 | NSCLC | More resistant than H23 | - |

| CMT KRAS G12C | Murine Lung Cancer | Highly sensitive (low nM range)[2] | Highly sensitive (low nM range)[2] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Clinical Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutated NSCLC

| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Sotorasib | CodeBreaK 100 (Phase II) | 37.1%[2] | 6.8 months[2] |

| Sotorasib | CodeBreaK 200 (Phase III) | 28.1% | 5.6 months |

| Adagrasib | KRYSTAL-1 (Phase II) | 42.9%[3] | 6.5 months[3] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways affected by KRAS G12C inhibitors and the mechanisms of resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the downstream signaling effects of KRAS inhibitors.

Western Blotting for Phospho-ERK and Phospho-AKT

This protocol is for the detection of phosphorylated ERK and AKT, key downstream effectors of the KRAS signaling pathway.

Materials:

-

Cell Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-phospho-AKT (Ser473). Rabbit anti-total-ERK1/2 and rabbit anti-total-AKT.

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Wash Buffer: TBST.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis:

-

Treat KRAS G12C mutant cells with the desired concentrations of the KRAS inhibitor for various time points.

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total ERK/AKT and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

96-well plates.

Procedure:

-

Cell Seeding:

-

Seed KRAS G12C mutant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a serial dilution of the KRAS inhibitor. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to identify proteins that interact with a target protein (the "bait"), in this case, KRAS.

Materials:

-

Lysis Buffer: Non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease and phosphatase inhibitors).

-

Antibody: Antibody specific to the bait protein (e.g., anti-KRAS).

-

Beads: Protein A/G agarose or magnetic beads.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent.

-

Elution Buffer: Low pH buffer (e.g., glycine-HCl) or SDS-PAGE sample buffer.

Procedure:

-

Cell Lysis:

-

Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-KRAS antibody for several hours to overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.

-

-

Washing:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of interacting proteins.

-

Mechanisms of Resistance and Future Directions

Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge. The primary mechanisms of resistance involve the reactivation of the MAPK and/or PI3K pathways through various means:

-

Feedback Reactivation of Receptor Tyrosine Kinases (RTKs): Inhibition of the MAPK pathway can lead to a feedback loop that activates upstream RTKs, which in turn can reactivate wild-type RAS isoforms (HRAS, NRAS) or the PI3K pathway.

-

Acquired Mutations: Secondary mutations in KRAS or downstream effectors like BRAF and MEK can render the cells resistant to KRAS G12C inhibition.

-

Histologic Transformation: In some cases, tumors can undergo a change in their cellular identity (e.g., from adenocarcinoma to squamous cell carcinoma) to evade the effects of the inhibitor.

To overcome these resistance mechanisms, current research is focused on combination therapies. Preclinical and clinical studies are evaluating the combination of KRAS G12C inhibitors with inhibitors of SHP2, EGFR, MEK, and PI3K, with some combinations showing promising results.

Conclusion

The development of KRAS G12C inhibitors has opened a new era in the treatment of KRAS-mutant cancers. Understanding their downstream signaling effects and the mechanisms of resistance is crucial for optimizing their clinical use and developing more effective therapeutic strategies. This technical guide provides a foundational overview of these aspects, along with practical experimental protocols for researchers in the field. The continued investigation into the complex signaling networks governed by KRAS will undoubtedly lead to further advancements in the fight against these challenging malignancies.

References

- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 2. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 3. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical In Vitro Profile of KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vitro studies of KRAS G12C inhibitors, with a focus on adagrasib, a potent and selective covalent inhibitor. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for core assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction to KRAS and the G12C Mutation

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways controlling cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene can lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[1][2] The G12C mutation, a substitution of glycine to cysteine at codon 12, is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2] This mutation creates a novel cysteine residue that can be covalently targeted by selective inhibitors.[2]

Mechanism of Action of Adagrasib

Adagrasib is an orally bioavailable small molecule that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent binding locks the KRAS G12C protein in its inactive, guanosine diphosphate (GDP)-bound state.[1][3] By trapping KRAS G12C in this inactive conformation, adagrasib prevents its interaction with downstream effector proteins, thereby inhibiting the aberrant signaling cascades that drive tumor growth and survival, most notably the MAPK/ERK pathway.[1][4]

Quantitative In Vitro Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of adagrasib and sotorasib in various KRAS G12C mutant cancer cell lines.

Table 1: Adagrasib IC50 Values in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | IC50 (nM, 2D) | IC50 (nM, 3D) | Reference |

| MIA PaCa-2 | Pancreatic | 10 - 973 | 0.2 - 1042 | [5] |

| H1373 | Lung | 10 - 973 | 0.2 - 1042 | [5] |

| H358 | Lung | 10 - 973 | 0.2 - 1042 | [5] |

| H2122 | Lung | 21.2 | N/A | [6] |

| SW1573 | Lung | 4027 | N/A | [6] |

| H2030 | Lung | 10 - 973 | 0.2 - 1042 | [5] |

| KYSE-410 | Esophageal | 10 - 973 | 0.2 - 1042 | [5] |

Table 2: Sotorasib IC50 Values in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H358 | Lung | ~0.006 | [7] |

| MIA PaCa-2 | Pancreatic | ~0.009 | [7] |

| Various KRAS G12C | Various | 0.004 - 0.032 | [8][9] |

| H23 | Lung | 0.0818 | [7] |

Detailed Experimental Protocols

This protocol outlines a common method for assessing the effect of a KRAS inhibitor on the viability of cancer cell lines.

-

Cell Culture: Maintain KRAS G12C mutant and wild-type cell lines in a humidified incubator at 37°C with 5% CO2.[10]

-

Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the KRAS inhibitor (e.g., adagrasib) in culture medium. Add the diluted compound to the cells and incubate for 72 hours.[6]

-

Lysis and Luminescence Reading: After incubation, equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to induce cell lysis and stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a dose-response curve.

This protocol is used to assess the impact of a KRAS inhibitor on the phosphorylation status of key proteins in the MAPK signaling pathway.

-

Cell Treatment and Lysis: Culture and treat cells with the KRAS inhibitor as described for the cell viability assay. After the desired treatment duration (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ERK1/2 (p-ERK), MEK, and other proteins of interest overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels and untreated controls. A decrease in the p-ERK/total ERK ratio indicates inhibition of the MAPK pathway.[11]

KRAS Signaling and Resistance Pathways

Inhibition of KRAS G12C can lead to the development of resistance through various mechanisms. One common mechanism is the feedback reactivation of upstream signaling, often involving receptor tyrosine kinases (RTKs) like EGFR. This can reactivate wild-type RAS isoforms or other downstream pathways, bypassing the inhibitor's effect.

Conclusion

The preclinical in vitro data for KRAS G12C inhibitors like adagrasib demonstrate potent and selective inhibition of KRAS G12C-mutant cancer cells. The methodologies outlined in this guide provide a framework for the continued evaluation and development of novel KRAS inhibitors. Understanding the intricacies of the KRAS signaling pathway and the mechanisms of resistance is crucial for designing effective therapeutic strategies for patients with KRAS-driven cancers.

References

- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]

- 2. What is Adagrasib used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

The Evolving Landscape of KRAS Inhibition: A Technical Guide to a Novel Pan-KRAS Inhibitor for Non-G12C Mutations

Introduction: The discovery of activating mutations in the KRAS oncogene nearly four decades ago marked a pivotal moment in cancer research. For many years, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket and the lack of suitable allosteric sites. The recent success of covalent inhibitors specifically targeting the KRAS G12C mutation has been a landmark achievement, providing the first approved targeted therapies for this subset of patients. However, KRAS G12C represents only a fraction of all KRAS mutations, with other variants such as G12D and G12V being more prevalent in deadly cancers like pancreatic and colorectal cancer. This has spurred a significant research effort to develop inhibitors with broader activity against non-G12C KRAS mutations. This technical guide provides an in-depth overview of a novel, non-covalent pan-KRAS inhibitor, herein referred to as a representative advanced non-G12C KRAS inhibitor, that selectively targets the inactive state of multiple KRAS mutants, offering a promising therapeutic strategy for a wider range of KRAS-driven cancers.

Mechanism of Action: Targeting the Inactive State

Unlike the covalent G12C inhibitors that form a permanent bond with the mutant cysteine residue, this novel pan-KRAS inhibitor is a non-covalent agent that preferentially binds to the inactive, GDP-bound state of KRAS.[1][2] This binding prevents the subsequent nucleotide exchange to the active, GTP-bound state, thereby blocking downstream oncogenic signaling.[2] A key feature of this inhibitor is its selectivity for KRAS over other RAS isoforms like HRAS and NRAS, which is achieved by exploiting subtle evolutionary divergences in the GTPase domain.[1][2] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. The inhibitor has demonstrated the ability to block the activation of a wide array of KRAS mutants, including G12A, G12C, G12D, G12F, G12V, G12S, G13C, G13D, V14I, L19F, Q22K, D33E, Q61H, K117N, and A146V/T.[2]

Quantitative Efficacy Data

The preclinical efficacy of this pan-KRAS inhibitor has been evaluated across a panel of cancer cell lines harboring various KRAS mutations. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cellular Activity of a Pan-KRAS Inhibitor

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |

| H358 | Non-Small Cell Lung Cancer | G12C | 15 |

| MIA PaCa-2 | Pancreatic Cancer | G12C | 25 |

| AsPC-1 | Pancreatic Cancer | G12D | 30 |

| HCT116 | Colorectal Cancer | G13D | 40 |

| A549 | Non-Small Cell Lung Cancer | G12S | 55 |

| SW620 | Colorectal Cancer | G12V | 60 |

Note: IC50 values are representative and may vary between specific experiments and published studies. Data is compiled for illustrative purposes based on the described activity of pan-KRAS inhibitors.

Table 2: In Vivo Anti-Tumor Activity of a Pan-KRAS Inhibitor

| Xenograft Model | KRAS Mutation | Dosing Regimen | Tumor Growth Inhibition (%) |

| H358 (NSCLC) | G12C | 100 mg/kg, QD | 85 |

| AsPC-1 (Pancreatic) | G12D | 100 mg/kg, QD | 78 |

| HCT116 (Colorectal) | G13D | 100 mg/kg, QD | 72 |

Note: Tumor growth inhibition is a representative value from preclinical mouse models and can be influenced by various factors. QD: once daily. Data is compiled for illustrative purposes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of the pan-KRAS inhibitor and a typical experimental workflow for its evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this pan-KRAS inhibitor.

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: The pan-KRAS inhibitor is serially diluted in culture medium to achieve a range of concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 72 hours.

-

Lysis and Luminescence Reading: After incubation, the plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present. The plate is then read on a luminometer.

-

Data Analysis: The luminescent signal is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

Western Blot Analysis for Signaling Pathway Inhibition

-

Cell Culture and Treatment: Cells are grown to 70-80% confluency in 6-well plates and then treated with the pan-KRAS inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for these studies.

-

Tumor Implantation: Cancer cells (e.g., 5 x 10^6 cells in a mixture of medium and Matrigel) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: The pan-KRAS inhibitor is formulated in a suitable vehicle and administered to the treatment group, typically via oral gavage, once daily. The control group receives the vehicle alone.

-

Monitoring and Endpoint: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated at the end of the study.

Future Directions and Clinical Perspective

The development of pan-KRAS inhibitors that are effective against a broad spectrum of non-G12C mutations represents a significant advancement in the field of oncology.[3] These agents have the potential to address the unmet medical need for large patient populations with KRAS-mutant cancers that do not harbor the G12C alteration.[3] Current research is focused on optimizing the potency and pharmacokinetic properties of these inhibitors, as well as identifying predictive biomarkers to select patients who are most likely to respond.

Furthermore, combination strategies are being actively explored. Combining pan-KRAS inhibitors with other targeted agents, such as those targeting downstream effectors in the MAPK and PI3K pathways, or with immunotherapy, may lead to more durable responses and overcome potential resistance mechanisms.[4][5] As these novel pan-KRAS inhibitors progress through clinical trials, they hold the promise of transforming the treatment landscape for a wide range of challenging cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. Targeting KRAS in NSCLC: Old Failures and New Options for “Non-G12c” Patients - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Efficacy of KRAS Inhibitor-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research surrounding the efficacy of KRAS inhibitor-6, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Identified as "Compound A" in patent WO2017087528A1, this molecule has demonstrated significant anti-tumor activity in preclinical models.[1][2][3] This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.

Core Efficacy Data

The preclinical efficacy of this compound ("Compound A") has been evaluated in various models, demonstrating dose-dependent target engagement and anti-tumor activity. The following tables summarize the key quantitative findings from these early-stage studies.

In Vivo Pharmacodynamics: Target Engagement and Pathway Inhibition

Table 1: In Vivo Target Occupancy and pERK Inhibition in MiaPaCa2 Xenografts

| Treatment Group (Compound A) | Time Point | KRAS G12C Occupancy (%) | pERK Inhibition (%) |

| 1 mg/kg (single dose) | 1 hr | ~50 | ~40 |

| 3 hr | ~40 | ~30 | |

| 8 hr | ~20 | ~10 | |

| 24 hr | <10 | <10 | |

| 5 mg/kg (single dose) | 1 hr | >80 | ~70 |

| 3 hr | ~75 | ~65 | |

| 8 hr | ~60 | ~50 | |

| 24 hr | ~30 | ~20 | |

| 30 mg/kg (single dose) | 1 hr | >95 | >90 |

| 3 hr | >95 | >90 | |

| 8 hr | >90 | ~85 | |

| 24 hr | ~70 | ~60 |

Data adapted from studies on a KRAS G12C inhibitor referred to as "Compound A".[4]

In Vivo Anti-Tumor Efficacy

Table 2: Anti-Tumor Efficacy in KRAS G12C Mutant Xenograft Models

| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Observations |

| MiaPaCa-2 (Pancreatic) | Compound A (5 mg/kg) | QD | Significant | Tumor regression observed |

| MiaPaCa-2 (Pancreatic) | Compound A (30 mg/kg) | QD | Pronounced | Sustained tumor regression |

| NCI-H358 (Lung) | Compound A | QD | Dose-dependent | Comparable efficacy to other KRAS G12C inhibitors |

QD: Once daily. Data synthesized from preclinical studies involving a KRAS G12C inhibitor designated as "Compound A".[4][5][6]

Key Experimental Protocols

The following sections detail the methodologies used to assess the efficacy of this compound. These protocols are based on established techniques for evaluating KRAS inhibitors.

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay

This assay is designed to measure the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange for GTP.

Materials:

-

Recombinant human KRAS G12C protein

-

BODIPY-FL-GDP (fluorescent GDP analog)

-

GTPγS (non-hydrolyzable GTP analog)

-

SOS1 (Son of Sevenless 1, a guanine nucleotide exchange factor)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP)

-

384-well black plates

Procedure:

-

Inhibitor Incubation: KRAS G12C protein is pre-incubated with varying concentrations of this compound or vehicle control in the assay buffer for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

Nucleotide Exchange Reaction: The nucleotide exchange reaction is initiated by the addition of a mixture of GTPγS and SOS1.

-

Fluorescence Reading: The fluorescence polarization or HTRF signal is monitored over time. A decrease in signal indicates the displacement of BODIPY-FL-GDP by GTPγS.

-

Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration. IC50 values are determined by plotting the exchange rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][8][9]

Cellular Assay: pERK Inhibition in KRAS G12C Mutant Cells

This assay assesses the ability of the inhibitor to block downstream signaling from KRAS G12C in a cellular context by measuring the phosphorylation of ERK.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358, MiaPaCa-2)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-pERK1/2, anti-total ERK1/2, anti-GAPDH (loading control)

-

Western blot or ELISA reagents

Procedure:

-

Cell Seeding and Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, cells are treated with a dilution series of this compound for a specified duration (e.g., 2-24 hours).

-

Cell Lysis: After treatment, the cells are washed with cold PBS and lysed on ice.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against pERK, total ERK, and a loading control.

-

Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized. The band intensities are quantified, and the ratio of pERK to total ERK is calculated and normalized to the vehicle-treated control to determine the extent of inhibition. IC50 values can then be calculated.

In Vivo Assay: Xenograft Tumor Growth Inhibition

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

KRAS G12C mutant cancer cells

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: KRAS G12C mutant cells are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.

-

Drug Administration: this compound is administered to the treatment group according to a defined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.[4][5]

Visualizing the Science

To better understand the mechanisms and workflows described, the following diagrams have been generated using Graphviz.

Caption: KRAS Signaling Pathway and Point of Inhibition.

Caption: Preclinical Evaluation Workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. IL303917A - Drug combinations involving a KRAS G12C inhibitor and uses of a KRAS G12C inhibitor to treat cancer - Google Patents [patents.google.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. amsbio.com [amsbio.com]

A Technical Guide to the Chemical Properties and Solubility of KRAS Inhibitor-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS, a frequently mutated oncogene in human cancers, has long been considered an intractable target for therapeutic intervention. The discovery of specific inhibitors targeting KRAS mutants, such as KRAS G12C, has opened new avenues for cancer treatment. KRAS inhibitor-6 is a potent, selective, and allosteric inhibitor of the KRAS G12C mutant. This document provides a detailed overview of the known chemical properties and solubility of this compound, intended to support further research and development efforts. All quantitative data is presented in structured tables, and detailed experimental protocols for key property assessments are provided.

Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| IUPAC Name | N-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}butanamide | --INVALID-LINK-- |

| CAS Number | 2022986-61-2 | - |

| Chemical Formula | C₁₇H₂₂Cl₂N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 405.34 g/mol | --INVALID-LINK-- |

| Predicted Boiling Point | 691.4±65.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.34 g/cm³ | --INVALID-LINK-- |

| Predicted pKa | 14.26±0.46 (most acidic), 0.15±0.70 (most basic) | Predicted using computational tools |

| Predicted LogP | 3.5 | Predicted using computational tools |

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. Herein, we summarize the known solubility of this compound.

| Solvent | Solubility | Method | Source |

| DMSO | 73 mg/mL (180.1 mM) | Experimental, with sonication recommended | --INVALID-LINK-- |

| Aqueous Buffer (e.g., PBS, pH 7.4) | Data not publicly available | - | - |

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducing and comparing physicochemical data. The following sections outline methodologies for determining key properties of small molecule inhibitors like this compound.

Protocol 1: Determination of Kinetic Aqueous Solubility by Turbidimetry

This high-throughput method provides a rapid assessment of a compound's solubility, making it suitable for early-stage drug discovery.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (clear bottom)

-

Automated liquid handler

-

Plate reader with turbidimetric measurement capabilities (nephelometer)

-

Plate shaker

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation and Shaking: Seal the plate and incubate at room temperature (25°C) for 2 hours on a plate shaker to allow for equilibration.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer. The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank (PBS with 1% DMSO).

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the LogP of a compound, which is a measure of its lipophilicity.

Materials:

-

This compound

-

n-Octanol, analytical grade

-

Water, HPLC grade

-

Phosphate buffer, 0.1 M, pH 7.4

-

Glass vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Solvent Saturation: Pre-saturate the n-octanol with the phosphate buffer and the phosphate buffer with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.

-

Compound Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, add equal volumes of the pre-saturated n-octanol containing this compound and the pre-saturated phosphate buffer.

-

Equilibration: Tightly cap the vial and shake it on a mechanical shaker for a defined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure complete partitioning equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of this compound in each phase using a validated HPLC-UV method.

-

LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

KRAS Signaling Pathway

KRAS is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival. In its active GTP-bound state, KRAS interacts with and activates downstream effector proteins, including those in the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Mutations in KRAS, such as G12C, impair its ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell signaling. This compound allosterically binds to the inactive GDP-bound state of KRAS G12C, preventing its reactivation and subsequent downstream signaling.

Conclusion

This technical guide provides a consolidated overview of the currently available chemical and solubility data for this compound. While some key experimental data points remain to be publicly disclosed, the provided information and detailed protocols offer a solid foundation for researchers and drug development professionals working with this promising class of targeted cancer therapeutics. Further characterization of its physicochemical properties will be crucial for its continued development and successful clinical translation.

Understanding the Allosteric Inhibition of KRAS by Small-Molecule Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein and uncontrolled cell growth. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. The discovery of an allosteric binding site, the Switch-II pocket, in the GDP-bound state of the KRAS G12C mutant has revolutionized the field, leading to the development of targeted covalent inhibitors. This guide provides an in-depth overview of the allosteric inhibition of KRAS, using the principles understood from well-characterized inhibitors as a model for understanding compounds such as "KRAS inhibitor-6," a potent KRAS G12C inhibitor.

The KRAS Signaling Pathway and Allosteric Inhibition

KRAS cycles between an active, GTP-bound state and an inactive, GDP-bound state. In its active state, KRAS binds to and activates downstream effector proteins, such as RAF, PI3K, and RAL-GDS, initiating signaling cascades like the MAPK and PI3K-AKT pathways that drive cell proliferation. Allosteric inhibitors of KRAS G12C, such as sotorasib and adagrasib, bind to a pocket (the Switch-II pocket) that is present in the inactive, GDP-bound conformation of the mutant protein.[1][2] This binding locks KRAS in an inactive state, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, which are responsible for loading GTP and activating KRAS. This disruption of the nucleotide cycle effectively shuts down downstream oncogenic signaling.

Quantitative Data on KRAS G12C Inhibitors

The following tables summarize key quantitative data for representative KRAS G12C inhibitors. This data is essential for comparing the potency and efficacy of different compounds. While specific data for "this compound" is not publicly available, the values presented here for well-characterized inhibitors provide a benchmark for the field.

Table 1: Biochemical Potency of KRAS G12C Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Sotorasib (AMG 510) | KRAS G12C | Biochemical | 9.8 | [3] |

| Adagrasib (MRTX849) | KRAS G12C | Biochemical | 5.2 | [4] |

| ARS-1620 | KRAS G12C | Biochemical | 10 | [4] |

| BI-2865 | Pan-KRAS (non-covalent) | Biochemical | 15 (for G12D) | [5] |

Table 2: Cellular Activity of KRAS G12C Inhibitors

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| Sotorasib (AMG 510) | NCI-H358 (KRAS G12C) | Cell Viability | 7 | [3] |